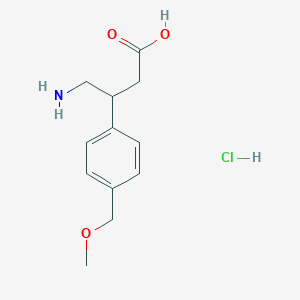

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride

Description

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride is a β-amino acid derivative characterized by a butanoic acid backbone with an amino group at the C4 position and a substituted phenyl group at C2. The phenyl ring is modified with a methoxymethyl (-CH2OCH3) substituent at the para position, distinguishing it from simpler phenyl or halogenated analogs. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

4-amino-3-[4-(methoxymethyl)phenyl]butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-16-8-9-2-4-10(5-3-9)11(7-13)6-12(14)15;/h2-5,11H,6-8,13H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGMGSVNLSFOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C(CC(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-(methoxymethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Addition of Butanoic Acid: The amine is then reacted with butanoic acid under acidic conditions to form the final product, 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis: This compound serves as a versatile intermediate in the synthesis of various organic compounds due to its functional groups that allow for multiple chemical reactions.

- Reagent in Chemical Reactions: It is utilized in diverse chemical reactions including oxidation and substitution reactions.

Biology

- Biological Activity Studies: Research has focused on its interactions with biomolecules, which may lead to insights into its potential therapeutic effects.

- Mechanism of Action: The amino group can form hydrogen bonds with biological molecules, while the hydrophobic methoxymethyl and phenyl groups may interact with enzyme active sites or receptor sites, influencing biological pathways.

Medicine

- Therapeutic Potential: Investigated for its role as a precursor in drug development, particularly as a potential dipeptidyl peptidase-IV (DPP-IV) inhibitor, which is relevant for diabetes treatment .

- Cardiovascular Applications: Compounds related to this structure have been studied for their ability to inhibit neutral endopeptidase (NEP), which can enhance the effects of atrial natriuretic peptides (ANP) and may be beneficial in treating hypertension and heart failure .

Case Studies

Case Study 1: DPP-IV Inhibition

A study demonstrated that derivatives of 4-amino-3-(phenylbutanoic acid) effectively inhibited DPP-IV activity, showing promise for managing type 2 diabetes through enhanced insulin secretion .

Case Study 2: NEP Inhibition

Research indicated that biaryl substituted derivatives were effective as NEP inhibitors, significantly improving diuretic responses in animal models, suggesting potential applications in treating cardiovascular diseases .

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxymethyl and phenyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of β-amino acid derivatives are highly influenced by the substituents on the phenyl ring. Below is a comparative analysis:

Table 1: Substituent-Driven Comparisons

Key Observations:

- Methoxymethyl vs. Methoxy : The methoxymethyl group in the target compound adds a methylene spacer, increasing bulkiness and lipophilicity (estimated logP ~2.21) compared to the methoxy analog (logP ~1.80). This could enhance blood-brain barrier penetration .

- Polar Groups: The cyano-substituted derivative (CAS 269726-85-4) has lower lipophilicity, which may limit its utility in CNS-targeting applications .

Stereochemical Considerations

Enantiomeric forms significantly impact biological activity. For example:

- (R)- vs. (S)-Enantiomers: highlights enantiomers like (R)-3-Amino-4-(4-methylphenyl)butanoic acid HCl (CAS 177839-85-9) and its (S)-counterpart (CAS 270062-89-0). The (R)-configuration is often associated with higher receptor affinity in GABA analogs .

- Target Compound: The stereochemistry of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid HCl is unspecified in the provided data, but enantiopure synthesis (e.g., methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate HCl in ) suggests that stereochemical optimization is critical for pharmacological efficacy .

Pharmacological Implications

- GABA Receptor Modulation: Structural analogs like Tolibut (4-methylphenyl) and Phenibut derivatives are known GABA(B) receptor agonists, indicating that the target compound may share similar mechanisms .

- Metabolic Stability : Halogenated derivatives (e.g., 4-chloro, 4-CF3) resist oxidative metabolism, whereas methoxymethyl groups may undergo demethylation, affecting duration of action .

Research and Development Considerations

- Toxicity Profiles : Chlorinated derivatives (e.g., CAS 28311-31-1) are classified as hazardous (Class 6.1), necessitating careful handling .

Biological Activity

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride, also known as a derivative of amino acids, has garnered attention in various fields of research due to its potential biological activities. This compound is primarily studied for its role in organic synthesis and its interactions with biological systems, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features an amino group, a butanoic acid backbone, and a methoxymethyl-substituted phenyl group. This arrangement allows for diverse interactions with biological targets, influencing its pharmacological properties.

The mechanism of action involves several pathways:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules.

- Hydrophobic Interactions : The methoxymethyl and phenyl groups interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

- Enzyme Interaction : Preliminary studies suggest that the compound may affect enzyme activity through competitive or non-competitive inhibition.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antinociceptive Effects

Studies have shown that related compounds can act as GABAB receptor antagonists. For instance, a study involving similar derivatives demonstrated the ability to shift the dose-effect relationship of GABAB receptor agonists in pain models, suggesting potential applications in pain management .

2. Antidiabetic Properties

The compound's structural similarities to known dipeptidyl peptidase-IV (DPP-IV) inhibitors indicate potential antidiabetic effects. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .

3. Antioxidant Activity

Preliminary data suggest that the compound may possess antioxidant properties, which could be beneficial in protecting cells from oxidative stress. This is particularly relevant for conditions associated with inflammation and aging.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound. Below are key findings from various research efforts:

Q & A

Q. What spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the backbone structure, focusing on methoxymethyl and phenyl group signals. Integration ratios and coupling constants validate substituent positions .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% recommended). Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve polar impurities .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm molecular weight via electrospray ionization (ESI-MS) in positive ion mode. Monitor for adducts (e.g., [M+H]) and compare with theoretical mass .

Q. How can researchers optimize synthetic routes to maximize yield while minimizing side products?

Methodological Answer:

- Design of Experiments (DoE): Apply fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2 factorial design can identify interactions between reaction time (8–24 hrs), pH (4–7), and stoichiometric ratios (1:1–1:1.5) .

- Reaction Monitoring: Use in-situ FTIR or thin-layer chromatography (TLC) to track intermediate formation. Adjust quenching conditions (e.g., rapid cooling for acid-sensitive intermediates) to prevent degradation .

- Example Optimization Table:

| Variable | Level 1 | Level 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 75 |

| Solvent | THF | DMF | DMF |

| Catalyst (mol%) | 5 | 10 | 8 |

- Reference: Statistical methods from chemical engineering design principles .

Advanced Research Questions

Q. How can quantum chemical calculations resolve discrepancies between predicted and observed reaction pathways?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition states and activation energies for competing pathways (e.g., nucleophilic substitution vs. elimination). Use solvent models (e.g., COSMO-RS) to account for solvation effects .

- Reaction Path Search: Apply nudged elastic band (NEB) methods to map potential energy surfaces. Compare computed intermediates (e.g., zwitterionic forms) with experimental -NMR shifts .

- Case Study: A 0.5 eV discrepancy in activation energy between DFT and experimental yields may indicate unaccounted steric effects from the methoxymethyl group. Adjust van der Waals parameters in simulations to align with observed data .

Q. What strategies address contradictory data in solubility and stability studies under varying pH conditions?

Methodological Answer:

- pH-Dependent Stability Assays: Conduct accelerated degradation studies (40°C, 75% RH) across pH 2–8. Monitor degradation products via LC-MS and correlate with predicted hydrolysis pathways (e.g., ester cleavage in acidic conditions) .

- Solubility Parameter Modeling: Use Hansen solubility parameters (δ, δ, δ) to predict miscibility in co-solvent systems. For example, a δ > 10 MPa indicates improved solubility in PEG-400/water mixtures .

- Contradiction Resolution Workflow:

Validate analytical methods (e.g., calibration curves for UV quantification).

Cross-check with orthogonal techniques (e.g., isothermal titration calorimetry for solubility).

Reconcile computational predictions (e.g., COSMOquick simulations) with empirical data .

Q. How can computational tools streamline the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

- Virtual Screening: Dock derivatives into target protein structures (e.g., GABA receptors) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Arg112) .

- QSAR Modeling: Build quantitative structure-activity relationship (QSAR) models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors. Validate with leave-one-out cross-validation (R > 0.7 required) .

- Synthetic Feasibility Filtering: Apply retrosynthesis algorithms (e.g., ASKCOS) to eliminate derivatives requiring >5 synthetic steps or hazardous reagents .

Methodological Considerations for Data Integrity

- Data Security: Encrypt spectral and computational datasets using AES-256 protocols. Implement version control (e.g., GitLab) for collaborative projects to track changes .

- Reproducibility: Document reaction conditions in machine-readable formats (e.g., ChemML) to enable automated replication in robotic synthesis platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.